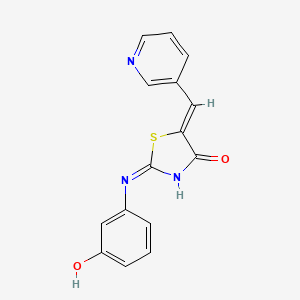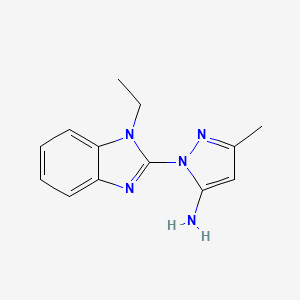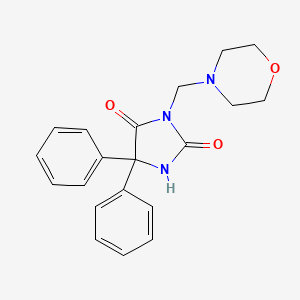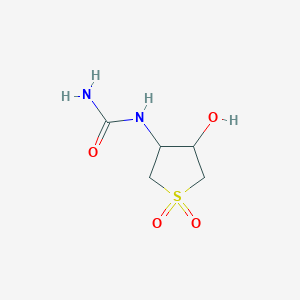
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a urea moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea involves several steps, typically starting with the preparation of the tetrahydrothiophene ringThe final step involves the reaction of the intermediate with urea under controlled conditions to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfone group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets. For instance, it has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. This interaction modulates cellular excitability by influencing potassium ion flow, which is crucial in various physiological processes .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)urea can be compared with other compounds containing the tetrahydrothiophene ring or urea moiety. Similar compounds include:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also act as GIRK channel activators but differ in their chemical structure and potency.
4-Hydroxy-2-quinolones: These compounds share the hydroxy group and are known for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H10N2O4S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
(4-hydroxy-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C5H10N2O4S/c6-5(9)7-3-1-12(10,11)2-4(3)8/h3-4,8H,1-2H2,(H3,6,7,9) |
Clé InChI |
QNMIWIOFDAIMIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1(=O)=O)O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12123556.png)

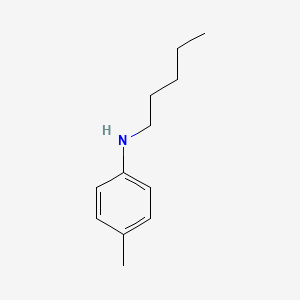
![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12123577.png)
![Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-](/img/structure/B12123583.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12123589.png)

